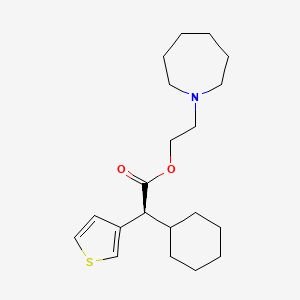
Cetiedil, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetiedil, (S)- is a compound known for its vasodilatory and anti-sickling properties. It is chemically identified as 2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate . This compound has been studied for its potential therapeutic applications, particularly in the treatment of sickle cell anemia and cardiovascular diseases .
Métodos De Preparación
The synthesis of Cetiedil involves several key steps. The Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid produces cyclohexyl(thiophen-3-yl)acetic acid . This intermediate is then esterified with 1-(2-chloroethyl)azepane to yield Cetiedil . The reaction conditions typically involve the use of sodium salt of the acid and appropriate solvents to facilitate the esterification process .
Análisis De Reacciones Químicas
Cetiedil undergoes various chemical reactions, including:
Oxidation: Cetiedil can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: The compound can be reduced, particularly in the presence of reducing agents like Clemmensen reagent.
Substitution: Cetiedil can participate in substitution reactions, especially involving its ester and azepane groups.
Common reagents used in these reactions include Clemmensen reagent for reduction and various acids and bases for esterification and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cetiedil has been extensively studied for its scientific research applications:
Mecanismo De Acción
Cetiedil exerts its effects through multiple mechanisms:
Vasodilation: It acts as a vasodilator by relaxing vascular smooth muscles, which helps in reducing blood pressure.
Anti-sickling: Cetiedil modifies erythrocyte membrane cation permeability, which helps in preventing the sickling of red blood cells in sickle cell anemia.
Molecular Targets: The compound interacts with potassium and sodium channels in erythrocyte membranes, altering ion permeability and cell water content.
Comparación Con Compuestos Similares
Cetiedil is unique compared to other similar compounds due to its dual vasodilatory and anti-sickling properties. Some similar compounds include:
Iloprost: A vasodilator that increases the hypotensive activities of Cetiedil.
Isosorbide mononitrate: Another vasodilator that works synergistically with Cetiedil.
Patent Blue: A compound that can decrease the therapeutic efficacy of Cetiedil when used in combination.
These compounds share some pharmacological properties with Cetiedil but differ in their specific mechanisms of action and therapeutic applications.
Propiedades
Número CAS |
51567-16-9 |
|---|---|
Fórmula molecular |
C20H31NO2S |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1 |
Clave InChI |
MMNICIJVQJJHHF-IBGZPJMESA-N |
SMILES isomérico |
C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3 |
SMILES canónico |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





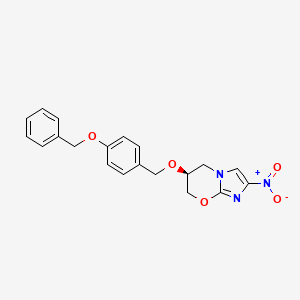
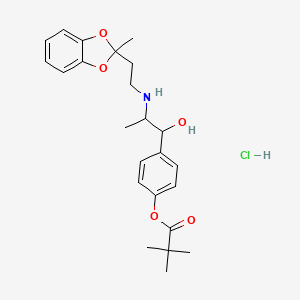






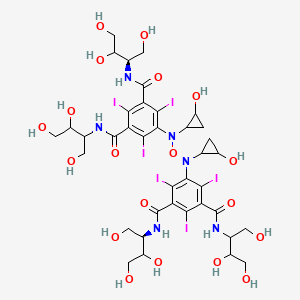
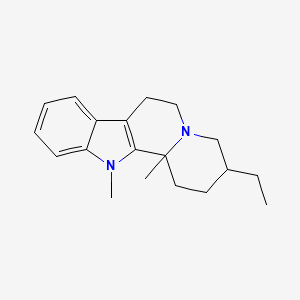
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)
